4,6-Dimethyl-3H-imidazo[4,5-C]pyridine
Description
4,6-Dimethyl-3H-imidazo[4,5-C]pyridine is a fused heterocyclic compound comprising an imidazole ring fused to a pyridine ring at the [4,5-C] position.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4,6-dimethyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-8(6(2)11-5)10-4-9-7/h3-4H,1-2H3,(H,9,10) |
InChI Key |
FCYCDEVQRMMMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine typically involves the reaction of pyridine-3,4-diamine with various aldehydes or ketones under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions . This reaction complies with the principles of green chemistry as it does not use toxic solvents, transition metals, or strong acids.
Industrial Production Methods
Industrial production methods for 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3H-imidazo[4,5-C]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated derivatives under phase transfer catalysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, phase transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridine derivatives.
Scientific Research Applications
4,6-Dimethyl-3H-imidazo[4,5-C]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA A receptor positive allosteric modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission in the central nervous system . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Core Scaffold Variations
- Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine :
The position of the imidazole ring fusion (b vs. c) significantly impacts selectivity. For example, the 3H-imidazo[4,5-b]pyridine scaffold demonstrates superior TYK2 kinase selectivity over JAK1 compared to the 1H-imidazo[4,5-c]pyridine series. This difference is attributed to subtle variations in binding interactions within kinase active sites . - Substituent Positioning :
In matched pairs (e.g., compounds 10 and 11 ), cyclopropane carboxamide substituents at C4 (imidazo[4,5-b]pyridine) versus C7 (imidazo[4,5-c]pyridine) result in a 21-fold improvement in JAK1/TYK2 selectivity, highlighting the critical role of substituent placement .
Key Substituent Effects
- Chlorine Substitutions: 4,6-Dichloro-3H-imidazo[4,5-c]pyridine () exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and serves as a precursor for antiviral and antibacterial agents .
- Methyl and Acetyl Groups :
Methyl substituents (e.g., 7-methyl-3H-imidazo[4,5-c]pyridine) improve metabolic stability by shielding reactive sites from oxidation . Acetylated derivatives like 4-acetylimidazo[4,5-c]pyridine () exhibit altered electronic properties, which may influence binding to target proteins .
Kinase Inhibition
- TYK2/JAK1 Selectivity :
Imidazo[4,5-b]pyridine derivatives (e.g., compound 11 ) show >20-fold selectivity for TYK2 over JAK1, whereas imidazo[4,5-c]pyridine analogs exhibit weaker selectivity. Docking studies suggest similar binding modes in both kinases, but steric clashes in JAK1 reduce affinity for the [4,5-b] scaffold . - Antiplasmodial Activity :
A 2,6-disubstituted imidazo[4,5-c]pyridine (MMV675939) demonstrates potent antiplasmodial activity, linked to genetic variations in Plasmodium falciparum ABC transporters .
Antiviral Activity
- Imidazo[4,5-c]pyridine derivatives like compound 30 (EC₅₀ = 0.004 µM) inhibit HCV replication via replication complex targeting, outperforming imidazo[4,5-b]pyridines in potency .
Physicochemical and Pharmacokinetic Properties
*Predicted based on analogs; †Estimated using SimulationPlus .
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